

Revolutionizing Piperacillin Monitoring: A Validated Dried Blood Spot Method Using Piperacillin-d5

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Compound of Interest

Compound Name: Piperacillin-d5

Cat. No.: B12354126

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Application Note

Introduction

Piperacillin is a broad-spectrum β -lactam antibiotic, frequently used in combination with tazobactam, for the treatment of moderate-to-severe bacterial infections.[1] Therapeutic drug monitoring (TDM) of piperacillin is crucial, especially in pediatric and neonatal populations, to ensure efficacy and minimize toxicity.[2][3][4][5] Traditional venous blood sampling for TDM can be challenging in these patients due to the required blood volumes and invasive nature of the procedure. Dried blood spot (DBS) sampling offers a minimally invasive alternative, requiring only a small volume of blood, and simplifying sample storage and transportation.[3][4] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperacillin in dried blood spots using its deuterated analog, **piperacillin-d5**, as an internal standard (IS).[6][7] The use of a stable isotope-labeled internal standard like **piperacillin-d5** enhances the accuracy and precision of the quantification.[6]

Advantages of the DBS Method:

- Minimally Invasive: Requires only a small volume of blood, making it ideal for pediatric and neonatal patients.[3][4]

- Simplified Sample Handling: Easier collection, storage, and shipment of samples compared to whole blood or plasma.[\[3\]](#)
- Improved Stability: Analytes can be more stable in DBS at room temperature for a certain period.[\[3\]](#)
- Cost-Effective: Reduces costs associated with sample collection and processing.[\[4\]](#)

Experimental Protocols

Materials and Reagents

- Piperacillin (analytical standard)
- **Piperacillin-d5** (internal standard)[\[1\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
- HPLC-grade methanol[\[4\]](#)
- HPLC-grade acetonitrile
- Formic acid (99.9%)[\[4\]](#)
- Deionized water
- Whole blood (from healthy donors for calibration standards and quality controls)
- Filter paper cards for DBS[\[4\]](#)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Stock Solutions: Prepare stock solutions of piperacillin (e.g., 2 mg/mL) and **piperacillin-d5** (IS) by dissolving the powdered compounds in water.[\[4\]](#)
- Working Solutions: Prepare working solutions by diluting the stock solutions with whole blood to achieve the desired concentration range.[\[4\]](#)
- Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of quality controls (low, medium, and high) by serial dilution of the

working solutions with whole blood.[4]

Dried Blood Spot Sample Preparation

- Spotting: Spot a fixed volume (e.g., 20 μL) of each calibration standard, QC, and patient blood sample onto the filter paper card.[4][10]
- Drying: Allow the DBS cards to dry at ambient temperature for a minimum of 3 hours.[10][11]
- Storage: Once dried, store the DBS cards in a sealed plastic bag with a desiccant at -20°C or -80°C until analysis.[4][10][11] Piperacillin in DBS is stable for prolonged periods at -20°C , but degradation can occur at room temperature.[4]

Sample Extraction

- Punching: Punch a 3.2 mm diameter disc from the center of the dried blood spot. This corresponds to approximately 3 μL of blood.[4]
- Extraction: Place the punched disc into a clean microcentrifuge tube. Add 100 μL of the extraction solution (e.g., methanol/water 70:30 v/v) containing the internal standard (**piperacillin-d5**) at a specified concentration (e.g., 220 $\mu\text{g/mL}$).[4]
- Shaking: Vortex the tubes and shake them on an orbital shaker for 60 minutes at 25°C to ensure complete extraction.[4]
- Centrifugation: Centrifuge the samples to pellet any debris.
- Transfer: Transfer the supernatant to a new vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

- Chromatographic Column: A reverse-phase C18 column (e.g., Acquity BEH C-18 or Kinetex C18) is typically used for separation.[5][7]

- Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is commonly employed.
- Mass Spectrometry: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).^[7]

Table 1: Mass Spectrometric Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Piperacillin	518.2	143.2
Piperacillin-d5	523.2	148.2

Note: The precursor ion for piperacillin may also be observed as a sodium adduct $[M+Na]^+$ at m/z 540.^[4]

Method Validation Data

The method was validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Calibration Range (µg/mL)	LLOQ (µg/mL)
Piperacillin	0.6 - 100	0.6

Table 3: Precision and Accuracy

QC Level	Concentration (µg/mL)	Within-Run Precision (%CV)	Between-Run Precision (%CV)	Accuracy (%)
LLOQ	0.6	13.4	-	18.7
Low QC	1.5	< 15	< 15	± 15
Medium QC	50	< 15	< 15	± 15
High QC	75	< 15	< 15	± 15

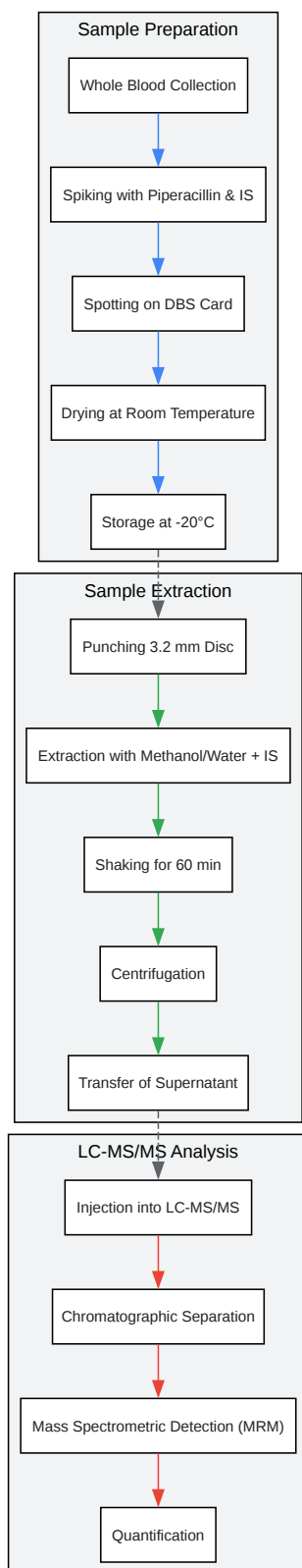
Data presented are representative and may vary between laboratories.[4]

Table 4: Stability of Piperacillin in Dried Blood Spots

Storage Condition	Duration	Stability
Room Temperature (25°C)	1 week	Degradation observed
-20°C	Prolonged	Stable
Freeze-Thaw Cycles	3 cycles	Stable

Data from Barco et al. (2014).[4]

Experimental Workflow and Logical Relationships



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Caption: Experimental workflow for piperacillin quantification in DBS.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of piperacillin in dried blood spots using **piperacillin-d5** as an internal standard. The method is sensitive, accurate, and precise, making it suitable for therapeutic drug monitoring in various clinical settings, particularly in pediatrics. The use of DBS simplifies sample collection and handling, offering a significant advantage over traditional blood sampling techniques. This robust protocol provides researchers, scientists, and drug development professionals with a valuable tool for pharmacokinetic and TDM studies of piperacillin.

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